Metal-Free Hydroacylation Yield: 5-Methoxy-2-vinylbenzaldehyde Achieves 87% Conversion to 6-Methoxy-1-indanone vs. Lower Yields with Unsubstituted 2-Vinylbenzaldehyde
Under metal-free L-proline catalysis (20 mol%) in acetic acid at 120 °C for 24 h, 5-methoxy-2-vinylbenzaldehyde undergoes intramolecular hydroacylation to yield 6-methoxy-1-indanone in 87% isolated yield [1]. In contrast, unsubstituted 2-vinylbenzaldehyde under similar L-proline conditions yields indanone in 77% [2]. Historically, transition-metal-catalyzed hydroacylation of 2-vinylbenzaldehyde was reported to give low yields due to competing dimerization of the starting material [3]. The 87% yield for the 5-methoxy variant represents a 10-percentage-point improvement over the unsubstituted analog and eliminates transition-metal contamination, which is critical for pharmaceutical intermediate applications.
| Evidence Dimension | Isolated yield of indanone product via intramolecular hydroacylation |
|---|---|
| Target Compound Data | 87% (6-methoxy-1-indanone) |
| Comparator Or Baseline | 2-Vinylbenzaldehyde: 77% (indanone) under same L-proline conditions; transition-metal-catalyzed 2-vinylbenzaldehyde: low yield with dimer byproduct |
| Quantified Difference | +10 percentage points over unsubstituted analog under identical metal-free conditions |
| Conditions | L-proline (20 mol%), AcOH, 120 °C, 24 h, air atmosphere |
Why This Matters
The higher yield and metal-free conditions make this compound the preferred substrate for synthesizing 6-methoxy-1-indanone, a key intermediate in drug discovery programs targeting Alzheimer's disease (donepezil analogs).
- [1] Molaid Chemical Database. Reaction information for 5-methoxy-2-vinylbenzaldehyde: 87% yield to 6-methoxy-1-indanone with L-proline. MS_312616. Accessed 2026; citing He, G. et al. Green Chem. 2021, 23, 1036–1040. View Source
- [2] He, G.; Ma, J.; Zhou, J.; Li, C.; Liu, H.; Zhou, Y. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chem. 2021, 23, 1036–1040. Table 2: compound 2e (5-methoxy) 87%, compound 2j (H) 77%. View Source
- [3] Kundu, K.; McCullagh, J. V.; Morehead, A. T. Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones. J. Am. Chem. Soc. 2005, 127, 16042–16043. DOI: 10.1021/ja055507c. View Source
